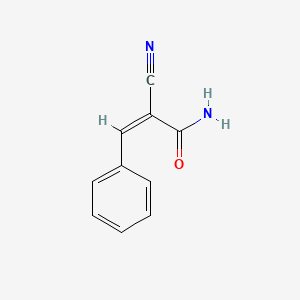

alpha-Cyanocinnamamide

Description

BenchChem offers high-quality alpha-Cyanocinnamamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Cyanocinnamamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(Z)-2-cyano-3-phenylprop-2-enamide |

InChI |

InChI=1S/C10H8N2O/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6- |

InChI Key |

SKGACPGKMWWAIG-TWGQIWQCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Rational Design of Novel Kinase Inhibitors: An In-depth Technical Guide to α-Cyanocinnamamide Pharmacophore Modeling

Abstract

The α-cyanocinnamamide scaffold represents a promising chemotype in the discovery of novel kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in various human cancers. This guide provides a comprehensive, field-proven framework for the application of pharmacophore modeling in the rational design and discovery of α-cyanocinnamamide-based drug candidates. We will delve into the causality behind experimental choices, from initial library synthesis to computational model validation, providing detailed, self-validating protocols for each critical step. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the drug development process, offering a blend of theoretical grounding and practical, actionable methodologies.

Introduction: The α-Cyanocinnamamide Scaffold as a Privileged Structure in Kinase Inhibition

The α,β-unsaturated carbonyl system of the α-cyanocinnamamide core presents a unique opportunity for covalent modification of nucleophilic residues within the ATP-binding site of kinases, such as the conserved cysteine in EGFR (Cys797). This potential for covalent bond formation can lead to irreversible inhibition, offering advantages in terms of potency and duration of action. Tyrphostins, an early class of tyrosine kinase inhibitors, have demonstrated the potential of this scaffold.[1] The core structure consists of a phenyl ring, an acrylic acid backbone with a cyano group at the α-position, and an amide functionality, providing multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The rationale for focusing on α-cyanocinnamamide derivatives as EGFR inhibitors is rooted in their potential to overcome acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[2][3] The prevalent T790M "gatekeeper" mutation, for instance, confers resistance to drugs like gefitinib and erlotinib by increasing the receptor's affinity for ATP. Irreversible inhibitors that can covalently bind to a cysteine residue near the ATP-binding pocket can overcome this resistance mechanism.

This guide will systematically walk through the process of building and validating both ligand-based and structure-based pharmacophore models for α-cyanocinnamamide derivatives targeting EGFR. We will explore how these models can be leveraged for virtual screening of compound libraries to identify novel, potent, and selective inhibitors.

The EGFR Signaling Pathway: A Critical Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling cascade, often through mutations or overexpression, is a hallmark of many cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[3][5] Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which ultimately drive tumor growth and survival.[6]

Sources

- 1. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of cinnamamide-quinazoline derivatives as potential EGFR inhibitors to reverse T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. rcsb.org [rcsb.org]

Thermodynamic stability of alpha-Cyanocinnamamide isomers

Thermodynamic Stability and Isomeric Characterization of -Cyanocinnamamide Derivatives

Executive Summary

In the development of protein tyrosine kinase inhibitors (Tyrphostins), specifically EGFR inhibitors, the geometric isomerism of the vinyl linker is a critical determinant of biological potency.

Structural Chemistry & Nomenclature[1]

To accurately discuss stability, we must first rigorously define the isomers using Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment

The double bond connects the

-

-Carbon Substituents: Phenyl ring vs. Hydrogen.

-

Priority: Phenyl > Hydrogen.

-

-

-Carbon Substituents: Amide (

-

Priority: The Amide carbon is bonded to

. The Cyano carbon is bonded to

-

Isomer Definition[2][3][4][5]

-

(Z)-Isomer (Zusammen): The high-priority groups (Phenyl and Amide) are on the same side (cis-like).

-

(E)-Isomer (Entgegen): The high-priority groups (Phenyl and Amide) are on opposite sides (trans-like).

Steric Analysis

Thermodynamic stability in conjugated systems is governed by steric hindrance and electronic conjugation.

-

Steric Bulk: Phenyl

Amide -

Interaction in (Z)-Isomer: The two largest groups (Phenyl and Amide) are cis to each other, creating significant steric clash (Van der Waals repulsion), forcing the phenyl ring to twist out of planarity, reducing

-conjugation. -

Interaction in (E)-Isomer: The Phenyl group is cis to the linear, "pencil-like" Cyano group. The steric demand of the linear

group is minimal compared to the planar amide. This allows the molecule to adopt a planar conformation, maximizing

Experimental Synthesis & Isomerization Workflows

The synthesis of

Thermodynamic Control (Synthesis of E-Isomer)

The Knoevenagel condensation is reversible. Under high temperature or prolonged reaction times, the reaction equilibrates to the thermodynamic minimum.

-

Reagents: Aromatic Aldehyde + 2-Cyanoacetamide.

-

Catalyst: Piperidine (base) + Acetic Acid (buffer) or

-Alanine. -

Solvent: Toluene or Ethanol (reflux).

-

Mechanism: The base deprotonates the active methylene of the cyanoacetamide. Attack on the aldehyde forms a tetrahedral intermediate. Dehydration yields the alkene.

-

Outcome:

(E)-isomer due to steric relief during the elimination step.

Kinetic Access (Photoisomerization to Z-Isomer)

Accessing the less stable (Z)-isomer requires energy input to overcome the rotational barrier of the double bond.

-

Method: Irradiation of the (E)-isomer in solution.

-

Wavelength: UV light (typically 300–365 nm, matching the

transition). -

Outcome: A photostationary state (PSS) containing a mixture of E and Z (often 40:60 to 60:40 depending on solvent polarity). Separation requires chromatography.

Visualization of Reaction Pathways

Caption: Thermodynamic synthesis yields the (E)-isomer; photochemical input is required to access the high-energy (Z)-isomer.

Self-Validating Analytical Protocol

Reliable differentiation between E and Z isomers is paramount. The following protocol uses 1H NMR as a definitive, self-validating tool based on the magnetic anisotropy of the carbonyl group.

The "Deshielding Cone" Principle

The carbonyl group (

Diagnostic Criteria (1H NMR in DMSO-d6)

| Feature | (E)-Isomer (Stable) | (Z)-Isomer (Unstable) |

| Geometry | Vinylic H is cis to Amide ( | Vinylic H is cis to Cyano ( |

| Electronic Effect | H is in the Deshielding Cone of | H is shielded relative to E. |

| Chemical Shift ( | Downfield (8.00 – 8.50 ppm) | Upfield (7.40 – 7.90 ppm) |

| Melting Point | Higher (More efficient packing) | Lower (Less efficient packing) |

Analytical Decision Tree

Caption: Logic flow for assigning stereochemistry using 1H NMR chemical shifts of the vinylic proton.

Biological Implications (Tyrphostins)[6]

In the context of EGFR inhibition (e.g., Tyrphostin AG 213), the (E)-isomer is generally the bioactive species.

-

Binding Pocket Fit: The ATP binding pocket of kinases is a narrow cleft. The planar conformation of the (E)-isomer allows the phenyl ring to occupy the hydrophobic pocket while the cyano and amide groups engage in hydrogen bonding with the hinge region residues (e.g., Met793 in EGFR).

-

Twisted Geometry: The (Z)-isomer, due to the steric clash between the phenyl and amide, adopts a twisted conformation that often prevents deep insertion into the binding cleft, significantly reducing potency (

values for Z are typically 10-100x higher than E).

References

-

Gazit, A., et al. (1989). Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors.[1] Journal of Medicinal Chemistry.

-

Veracini, C. A., et al. (2020). NMR Spectroscopy: Chemical Shift and Anisotropy Effects. Organic Chemistry Data.

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions.[2]

-

Stekelenburg, J., et al. (1998).[3] Opposing effects of cyclosporin A and tyrphostin AG-1478 indicate a role for Src protein in the cellular control of mineralization. Journal of Cellular Biochemistry.

-

Master Organic Chemistry. (2025). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry.

Sources

- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Opposing effects of cyclosporin A and tyrphostin AG-1478 indicate a role for Src protein in the cellular control of mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Mastering α-Cyanocinnamamide (CHCA) MALDI Matrix for Robust Lipid Analysis

Introduction: The Critical Role of Matrix Selection in MALDI-MS Lipidomics

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a powerful platform for lipid analysis, offering high sensitivity, throughput, and the unique capability of spatial mapping through MALDI Imaging (MSI).[1][2][3] At the heart of a successful MALDI experiment lies the matrix, a small organic molecule that co-crystallizes with the analyte.[4][5] The matrix is responsible for absorbing the energy from the laser and facilitating the gentle ionization of the analyte molecules, minimizing fragmentation.[1][3]

While numerous matrices have been developed, α-cyano-4-hydroxycinnamic acid (CHCA) remains a widely utilized matrix, particularly for peptides and, with appropriate optimization, for various lipid classes.[6][7] Its effectiveness stems from its strong absorption at the wavelengths of commonly used nitrogen and Nd:YAG lasers and its ability to act as a proficient proton donor.[8][9]

This guide provides a comprehensive overview of the preparation and application of the CHCA matrix for lipid analysis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to not only follow protocols but also to intelligently troubleshoot and optimize their workflows for superior results in lipidomics and drug development.

The Mechanism of CHCA-Mediated Lipid Ionization

Understanding the ionization process is paramount to optimizing MALDI experiments. The currently accepted model for CHCA-mediated ionization in positive-ion mode is a multi-step process initiated by the laser pulse.

-

Energy Absorption & Primary Ionization: The CHCA crystals in the matrix-analyte spot absorb the laser energy. This intense energy input leads to the desorption of both matrix and analyte molecules into the gas phase. Concurrently, a process known as multiphoton ionization (MPI) occurs, where a matrix molecule absorbs multiple photons, leading to the formation of a matrix radical cation (M•+).[2][8][9]

-

Secondary Ionization (Proton Transfer): These primary matrix ions are highly reactive. In the dense plume of desorbed material, subsequent reactions occur. CHCA is an effective proton-donating matrix.[2][8] The excited matrix molecules and radical cations readily transfer a proton to the lipid analytes (A), resulting in the formation of protonated analyte ions ([A+H]+).[2][8]

-

Adduct Formation: Alongside protonation, lipids can also be ionized through the formation of adducts with alkali metal ions, such as sodium ([A+Na]+) and potassium ([A+K]+), which are often present as residual salts in the sample or on the target plate.[10] Neutral lipids like triacylglycerols (TAGs) and diacylglycerols (DAGs) are almost exclusively detected as these alkali metal adducts, as protonated forms are typically not observed.[2] The type of adducts formed can be influenced by sample preparation; for instance, washing tissue sections with ammonium formate can reduce sodium and potassium adducts, thereby promoting the formation of protonated species.[10]

Caption: CHCA-mediated MALDI ionization workflow.

Optimizing CHCA Matrix Preparation for Lipid Analysis

The quality of the mass spectrum is directly dependent on the quality of the matrix-analyte co-crystallization. The choice of solvents, matrix concentration, and additives are critical variables that must be carefully controlled.

Core Principles of Solvent Selection

The ideal solvent system for CHCA matrix preparation should:

-

Effectively Solubilize CHCA: Ensure the matrix is fully dissolved to prevent undissolved particles from interfering with crystallization.

-

Be Compatible with Lipids: The solvents should not cause the lipid analytes to precipitate prematurely.

-

Promote Homogeneous Co-crystallization: A mixture of volatile solvents is often used. The differential evaporation rates help to create fine, uniform crystals, which is crucial for shot-to-shot reproducibility.[7] Acetonitrile (ACN) is a common primary solvent due to its high volatility and good solubilizing capacity for CHCA. It is often mixed with water or other organic solvents like isopropanol (IPA) or ethanol to modulate the evaporation rate and improve crystal formation.[11][12]

The Role of Trifluoroacetic Acid (TFA)

A small amount of TFA (typically 0.1%) is frequently added to CHCA matrix solutions.[7][11][13] The primary functions of TFA are:

-

Enhancing Protonation: As a strong acid, TFA provides an abundant source of protons, which can improve the ionization efficiency of lipids that readily form [M+H]+ ions.

-

Improving Solubility: TFA can help to keep both the matrix and certain analytes in solution.

However, for neutral lipids like triglycerides that are primarily detected as sodiated or potassiated adducts, the addition of TFA may not be beneficial and could potentially be omitted.

Recommended CHCA Formulations for Lipid Analysis

While there is no single universal formulation, the following table summarizes common starting points for CH-CA matrix preparation for different lipid analysis scenarios. Optimization is always recommended.

| Target Lipid Type | CHCA Concentration | Recommended Solvent System (v/v/v) | Additives | Key Considerations & Rationale |

| General Phospholipids | 5-10 mg/mL | Acetonitrile / Water (70:30) | 0.1% TFA | A robust starting point for most phospholipids in positive-ion mode. The ACN/water ratio provides a good balance for crystal formation. |

| Neutral Lipids (TAGs, DAGs) | 5-10 mg/mL | Acetonitrile / Isopropanol (70:30) | None | The absence of TFA may favor the formation of sodium and potassium adducts, which is the primary ionization pathway for these lipids.[2] |

| Enhanced Sensitivity | 10 mg/mL | IPA / ACN / Acetone / Water (2:7:7:2) | 0.1% TFA | This more complex solvent system has been shown to efficiently concentrate analytes, leading to stronger and more homogeneous signals.[11] |

| Tissue Imaging (Spraying) | 5 mg/mL | Acetonitrile / Water (80:20) | 0.1% TFA | A slightly higher organic content can be beneficial for automated spraying applications to ensure rapid drying and small crystal formation.[14] |

Note: It is crucial to use high-purity solvents (HPLC or LC-MS grade) and fresh solutions for the best results. CHCA solutions can degrade over time and should ideally be prepared fresh daily.[7]

Step-by-Step Protocols

Protocol 1: Standard CHCA Matrix Solution Preparation (10 mg/mL)

Materials:

-

α-Cyano-4-hydroxycinnamic acid (MALDI-grade)

-

Acetonitrile (ACN), HPLC-grade

-

Ultrapure Water (e.g., Milli-Q)

-

Trifluoroacetic acid (TFA), proteomics-grade

-

Microcentrifuge tubes

Procedure:

-

Weigh out 10 mg of CHCA and place it into a clean 1.5 mL microcentrifuge tube.

-

Prepare the solvent mixture: In a separate container, mix 700 µL of ACN and 300 µL of ultrapure water.

-

Add 1 µL of TFA to the 1 mL of solvent mixture to achieve a final concentration of 0.1% TFA.

-

Add the 1 mL of solvent mixture to the microcentrifuge tube containing the CHCA.

-

Vortex vigorously for at least 1 minute to fully dissolve the CHCA. A brief sonication can aid in dissolution.

-

Centrifuge the solution at high speed (>10,000 x g) for 1 minute to pellet any undissolved particulates.

-

Carefully transfer the supernatant to a new, clean tube. This is your working matrix solution. Store in the dark at 4°C for up to a few days.

Protocol 2: Dried-Droplet Sample Deposition

This is the most common method for analyzing extracted lipids.

Procedure:

-

Mix your lipid sample (dissolved in a suitable organic solvent like methanol or chloroform) with the prepared CHCA matrix solution. A 1:1 volume ratio is a good starting point, but this can be optimized.

-

Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry completely at room temperature. This allows for the co-crystallization of the matrix and the lipid analyte.

-

Once dry, the plate is ready for insertion into the mass spectrometer.

Workflow and Considerations for MALDI-MS Lipid Analysis

Caption: General workflow for lipid analysis using CHCA matrix.

Positive vs. Negative Ion Mode

CHCA is predominantly used for positive-ion mode analysis due to its proton-donating nature.[2][8] While some signals may be observed in negative ion mode, CHCA derivatives are generally more efficient as proton-donating matrices.[2] For comprehensive lipid analysis requiring negative-ion detection (e.g., for acidic phospholipids like phosphatidylinositols or phosphatidylserines), alternative matrices such as 9-aminoacridine (9-AA) are recommended.[5][6]

Known Limitations and Troubleshooting

-

Low-Mass Interference: One of the main drawbacks of CHCA is the generation of matrix-related ions in the low mass-to-charge (m/z) range (typically < 700 Da).[5][15] These signals can interfere with the detection of low-molecular-weight lipids. Careful selection of a matrix-free region of the spectrum for background subtraction is essential.

-

Ion Suppression: In complex lipid mixtures, certain lipid classes (like phosphatidylcholines) can ionize more efficiently and suppress the signal from less abundant or less easily ionizable lipids. Chromatographic separation prior to MALDI analysis or the use of modified matrices may be necessary to overcome this.

-

In-Source Decay: Although MALDI is a "soft" ionization technique, some fragmentation can occur. This can be minimized by using the lowest possible laser energy that still yields a good signal.

Advanced Applications: MALDI Imaging

For MALDI-MS imaging of lipids in tissue sections, the matrix is typically applied using an automated sprayer or a sublimation apparatus. CHCA is a suitable matrix for imaging lipids in positive-ion mode.[6] The goal is to create a uniform layer of fine microcrystals over the tissue surface to ensure high-quality, high-resolution ion images. The solvent compositions listed in the table can be adapted for automated spraying systems.

Conclusion

α-Cyano-4-hydroxycinnamic acid is a versatile and effective matrix for the MALDI-MS analysis of a broad range of lipids, particularly in the positive-ion mode. Success with CHCA hinges on a solid understanding of the ionization mechanism and careful optimization of the matrix preparation protocol. By tailoring solvent systems, concentrations, and additives to the specific lipid class of interest, researchers can achieve high-quality, reproducible data. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of CHCA for their lipidomics research.

References

-

Method optimization for benchtop mass spectrometry imaging of lipids in Eisenia hortensis. (2024). bioRxiv. [Link]

-

Perry, W. J., Patterson, N. H., Prentice, B. M., et al. (2020). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry, 31(4). [Link]

-

Chen, Y. C., Lin, P. C., Chen, Y. C., et al. (2017). The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PLoS One, 12(7). [Link]

-

Leopold, J., Popkova, Y., Engel, K. M., & Schiller, J. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Biomolecules, 13(3), 536. [Link]

-

Monopoli, A., Ventura, G., Aloia, A., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. International Journal of Molecular Sciences, 23(8), 4349. [Link]

-

Prentice, B. M., Chumbley, C. W., Z. Ou, M., et al. (2021). Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(3), 825–834. [Link]

-

MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode. Bruker. [Link]

-

Chen, Y. C., Lin, P. C., Chen, Y. C., et al. (2017). The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. PLOS ONE, 12(7), e0181333. [Link]

-

Monopoli, A., Ventura, G., Aloia, A., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. International Journal of Molecular Sciences, 23(8), 4349. [Link]

-

Shobo, A., Liyil, A., et al. (2019). Improved matrix coating for positive- and negative-ion-mode MALDI-TOF imaging of lipids in blood vessel tissues. Analytical and Bioanalytical Chemistry, 411(20), 5171–5182. [Link]

-

MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. [Link]

-

Discerning matrix-cluster peaks in matrix-assisted laser desorption/ionization time-of-flight mass spectra of dilute peptide mixtures. ResearchGate. [Link]

-

I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol?. ResearchGate. [Link]

-

Monopoli, A., Ventura, G., Aloia, A., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. ResearchGate. [Link]

-

Leopold, J., Popkova, Y., Engel, K. M., & Schiller, J. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Biomolecules, 8(4), 173. [Link]

-

The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. Preprints.org. [Link]

-

Perry, W. J., Patterson, N. H., Prentice, B. M., et al. (2020). Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments. Journal of Mass Spectrometry, 55(4), e4491. [Link]

-

A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. ResearchGate. [Link]

Sources

- 1. A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MALDI Mass Spectrometry Imaging of lipids in positive and negative ion mode — HTX Imaging [htximaging.com]

- 7. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 8. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Effect of MALDI Matrices on Lipid Analyses of Biological Tissues using MALDI-2 Post-Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Solvent selection for alpha-Cyanocinnamamide recrystallization

Application Note: Solvent Selection & Recrystallization Protocol for -Cyanocinnamamide

Executive Summary

This technical guide provides a rigorous framework for the solvent selection and recrystallization of

Based on physicochemical analysis and field-validated data, Ethanol (EtOH) and Ethanol/Water mixtures are identified as the optimal solvent systems. This guide details the mechanistic rationale behind this selection and provides a standardized protocol to achieve

Physicochemical Analysis & Solvent Logic

To select the correct solvent, one must understand the solute-solvent interactions governing

Molecular Architecture

The molecule (

-

Hydrophobic Domain: The phenyl ring (aromatic, non-polar).

-

Hydrophilic/Polar Domain: The cyano (-CN) and amide (-CONH2) groups (hydrogen bond donors/acceptors).

Solubility Thermodynamics

The high melting point (~223–225 °C) indicates strong intermolecular Hydrogen bonding (H-bonding) in the crystal lattice.

-

Non-polar solvents (Hexane, Toluene): Ineffective for dissolution. The solvent cannot disrupt the strong crystal lattice energy of the amide H-bonds. Note: Toluene is often used as the reaction medium precisely because the product precipitates out of it.

-

Highly Polar Aprotic Solvents (DMSO, DMF): Too powerful. They dissolve the compound too well at room temperature, leading to poor recovery (yield loss) and difficulty in drying.

-

Protich Polar Solvents (Alcohols): Ideal. Ethanol offers the perfect balance. The hydroxyl group interacts with the amide/cyano moieties to solubilize the compound at high temperatures (reflux), while the ethyl group accommodates the phenyl ring. Upon cooling, the solubility drops drastically, forcing crystallization.

Data Summary: Solvent Candidates

| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Verdict |

| Ethanol (95-100%) | High | Low | Excellent (Oils remain in mother liquor) | Primary Choice |

| Ethanol/Water (1:1) | Moderate | Very Low | Excellent (Removes inorganic salts) | Secondary Choice |

| Toluene | Low | Insoluble | Poor (Product crashes out too fast) | Reaction Medium Only |

| Ethyl Acetate | Moderate | Moderate | Moderate | Yield Loss Risk |

| Water | Low | Insoluble | Good (Washes away starting amide) | Wash Solvent Only |

Workflow Visualization: Solvent Screening Strategy

Before committing a bulk batch, researchers should validate the solvent system using this logic flow.

Figure 1: Decision tree for validating solvent suitability based on thermodynamic solubility profiles.

Detailed Experimental Protocol

Protocol A: Standard Recrystallization (Ethanol)

Target: Removal of unreacted benzaldehyde (oily) and trace catalyst.

Safety: Work in a fume hood.

-

Preparation: Place crude

-Cyanocinnamamide (e.g., 5.0 g) in a 250 mL Erlenmeyer flask. -

Dissolution:

-

Add 95% Ethanol (approx. 10-15 mL/g of solid) along with a magnetic stir bar.

-

Heat to reflux (

) on a stir plate. -

Critical Step: If solid remains after boiling, add ethanol in 5 mL increments until fully dissolved. Do not add excess solvent beyond what is necessary to dissolve the solid at boiling point.

-

-

Hot Filtration (Optional but Recommended):

-

If insoluble particles (dust, polymer) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a heated glass funnel.

-

-

Crystallization:

-

Remove from heat and allow the flask to cool to room temperature slowly (over 30-60 mins). Rapid cooling traps impurities.

-

Once at room temperature, place the flask in an ice bath (

) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter the crystals using a Büchner funnel under vacuum.

-

Wash: Rinse the filter cake with a small volume of ice-cold ethanol (to remove oily mother liquor without redissolving crystals).

-

-

Drying: Dry in a vacuum oven at

for 4 hours.

Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)

Target: Used if the compound is too soluble in pure ethanol or if highly polar impurities (salts, unreacted cyanoacetamide) are present.

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

-

Anti-Solvent Addition:

-

While keeping the solution boiling, add warm distilled Water dropwise.

-

Stop adding water the moment a persistent turbidity (cloudiness) appears.

-

-

Clarification: Add a few drops of Ethanol to just clear the turbidity.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature, then refrigerate.

-

Isolation: Filter and wash with 50:50 cold Ethanol/Water.

Process Validation & Troubleshooting

Quality Control Metrics

After recrystallization, validate the batch using these parameters:

| Parameter | Acceptance Criteria | Method |

| Appearance | White to pale yellow needles/powder | Visual |

| Melting Point | Capillary MP | |

| Purity | HPLC (UV @ 254 nm) | |

| Solubility | Clear solution in DMSO (50 mg/mL) | Visual |

Troubleshooting Guide

-

Problem: "Oiling Out" (Liquid phase separates instead of crystals).

-

Cause: Solution is too concentrated or cooling is too fast.

-

Fix: Reheat to dissolve the oil.[1] Add a small amount of extra ethanol. Scratch the glass with a rod or add a seed crystal during the cooling phase.

-

-

Problem: Low Yield.

-

Cause: Too much solvent used.

-

Fix: Evaporate 30-50% of the solvent using a rotary evaporator and repeat the cooling step.

-

-

Problem: Colored Impurities.

-

Cause: Oxidized phenols or polymerized by-products.

-

Fix: Add activated charcoal (1-2% w/w) to the boiling ethanol solution, stir for 5 mins, and perform a hot filtration before cooling.

-

Scientific Rationale Pathway

Figure 2: Mechanistic pathway of purification. Ethanol selectively solubilizes the target at high temperatures while retaining lipophilic impurities (aldehydes) in the liquid phase upon cooling.

References

Application Note & Protocols: In Vitro Assessment of p56lck Inhibition by alpha-Cyanocinnamamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the principles and practical execution of in vitro assays for identifying and characterizing inhibitors of the lymphocyte-specific protein tyrosine kinase (p56lck or Lck). As a critical enzyme in the T-cell receptor signaling cascade, Lck represents a strategic target for therapeutic intervention in autoimmune diseases and certain cancers.[1][2][3] This guide details two robust, high-throughput compatible protocols: a biochemical ADP-Glo™ Luminescent Kinase Assay and a cell-based phospho-flow cytometry assay. We focus on the application of these methods for evaluating the inhibitory potential of alpha-Cyanocinnamamide and its derivatives, a class of compounds recognized for their kinase inhibitory activities.[4] Included are detailed step-by-step protocols, explanations of the scientific rationale behind experimental choices, data analysis guidelines for determining IC50 values, and troubleshooting advice to ensure the generation of reliable and reproducible results.

Introduction: The Significance of Targeting p56lck

The p56lck (Lck) is a non-receptor tyrosine kinase belonging to the Src family, predominantly expressed in T-lymphocytes and natural killer cells.[5][6] Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling pathway upon antigen presentation.[6][7] Association of the TCR with a peptide antigen-bound MHC complex brings Lck into proximity, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-CD3 complex.[8] This phosphorylation event creates docking sites for another kinase, ZAP-70, leading to its activation and the propagation of downstream signaling cascades that ultimately govern T-cell activation, proliferation, and cytokine release.[5][9]

Given its central role, aberrant Lck activity is implicated in the pathogenesis of various autoimmune diseases, such as rheumatoid arthritis and lupus, where there is an over-activation of T-cells.[1][2] Furthermore, its involvement in T-cell malignancies makes it an attractive therapeutic target in oncology.[10][11] Consequently, the discovery of potent and selective Lck inhibitors is an area of intense research.

Alpha-cyanocinnamide derivatives have emerged as a promising class of small molecule kinase inhibitors.[4] Their mechanism often involves covalent interaction with nucleophilic residues within the kinase active site, offering the potential for high potency and prolonged duration of action.[4] This guide provides the necessary protocols to rigorously evaluate such compounds against Lck in vitro.

The Lck Signaling Pathway: A Visual Overview

To contextualize the subsequent assays, it is crucial to understand the position of Lck within the T-cell activation cascade.

Caption: Simplified Lck signaling cascade in T-cell activation.

Biochemical Assay: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method ideal for primary screening and IC50 determination of inhibitors.[10][12] The principle involves two steps: first, after the kinase reaction, remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to produce a light signal directly proportional to the initial kinase activity.

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage |

| Recombinant Human Lck Kinase | Promega | V3901 | -80°C |

| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C |

| Poly(Glu,Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 | -20°C |

| ATP (10 mM) | Promega | V9151 | -20°C |

| Kinase Buffer (5X) | BPS Bioscience | 79793 | 4°C |

| Dithiothreitol (DTT, 1M) | Sigma-Aldrich | D9779 | -20°C |

| alpha-Cyanocinnamamide Derivative | User-provided | N/A | -20°C |

| DMSO (Anhydrous) | Sigma-Aldrich | D2650 | RT |

| 96-well or 384-well white plates | Corning | 3917 (96-well) | RT |

Experimental Workflow

Caption: Workflow for the Lck ADP-Glo™ kinase assay.

Detailed Protocol

Scientist's Note: The following concentrations are starting points and should be optimized for your specific experimental conditions. Determine the optimal Lck and ATP concentrations by performing enzyme and ATP titrations to find conditions that yield a robust signal while remaining in the linear range of the assay.

-

Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with ultrapure water and supplement with DTT to a final concentration of 2 mM. Keep on ice.

-

Prepare Reagents:

-

Lck Enzyme Solution: Thaw recombinant Lck on ice. Prepare a 2X working solution (e.g., 2 ng/µL) in 1X Kinase Buffer.

-

Substrate/ATP Mixture: Prepare a 2X working solution containing Poly(Glu,Tyr) substrate (e.g., 0.4 mg/mL) and ATP (e.g., 50 µM) in 1X Kinase Buffer.

-

alpha-Cyanocinnamamide Dilutions: Prepare a serial dilution of your test compound in DMSO. A common starting range is 10 mM to 0.1 µM. Then, create a 100X final concentration in 1X Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

-

-

Assay Plate Setup (25 µL final volume example):

-

Add 2.5 µL of the 10X compound dilutions or DMSO (for 0% and 100% activity controls) to the wells of a white 96-well plate.

-

Add 10 µL of 1X Kinase Buffer to the "0% activity" control wells.

-

Add 12.5 µL of the 2X Lck enzyme solution to all wells except the "0% activity" controls.

-

Mix the plate gently and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the substrate is introduced.

-

Initiate the kinase reaction by adding 12.5 µL of the 2X Substrate/ATP mixture to all wells.

-

Mix the plate and incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the response (in this case, kinase activity) is reduced by half.[13][14]

-

Calculate Percent Inhibition:

-

Average the luminescence signal from the duplicate or triplicate wells.

-

The "100% activity" control is the signal from the DMSO-only wells. The "0% activity" control is the background signal from wells with no enzyme.

-

Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_0%_Activity) / (Signal_100%_Activity - Signal_0%_Activity))

-

-

Generate IC50 Curve:

-

Plot the % Inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) available in software like GraphPad Prism.[15] This will calculate the IC50 value.

-

Cell-Based Assay: Phospho-Flow Cytometry

While biochemical assays are excellent for direct enzyme inhibition, cell-based assays provide a more physiologically relevant context.[16][17] They account for factors like cell permeability and off-target effects. This protocol uses phospho-flow cytometry to measure the phosphorylation of a downstream Lck substrate (like ZAP-70 or a TCR subunit) in a T-cell line (e.g., Jurkat cells) upon activation.

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage |

| Jurkat T-cell line (E6-1) | ATCC | TIB-152 | Liquid N₂ |

| RPMI-1640 Medium | Gibco | 11875093 | 4°C |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C |

| Anti-CD3 Antibody (activating) | BioLegend | 300302 (OKT3) | 4°C |

| Anti-CD28 Antibody (co-stimulating) | BioLegend | 302902 | 4°C |

| Fixation/Permeabilization Buffer | BD Biosciences | 554714 | 4°C |

| Phospho-ZAP-70 (Tyr319) Antibody, PE-conjugated | BD Biosciences | 558486 | 4°C |

| alpha-Cyanocinnamamide Derivative | User-provided | N/A | -20°C |

| DMSO (Anhydrous) | Sigma-Aldrich | D2650 | RT |

| 96-well U-bottom plate | Corning | 3799 | RT |

Experimental Workflow

Caption: Workflow for phospho-flow cytometry analysis of Lck inhibition.

Detailed Protocol

-

Cell Culture: Maintain Jurkat cells in RPMI-1640 supplemented with 10% FBS. Ensure cells are in the logarithmic growth phase.

-

Cell Plating: Harvest cells, wash with serum-free RPMI, and resuspend at 1 x 10⁶ cells/mL. Add 100 µL of cell suspension to each well of a 96-well U-bottom plate.

-

Inhibitor Treatment:

-

Prepare serial dilutions of alpha-Cyanocinnamamide in serum-free RPMI.

-

Add the desired volume of inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a DMSO vehicle control.

-

-

T-Cell Activation:

-

Prepare a stimulation cocktail of anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 2 µg/mL) antibodies in serum-free RPMI.

-

Add the stimulation cocktail to the wells and incubate for a short period (e.g., 5-10 minutes) at 37°C. This time point should be optimized to capture the peak of ZAP-70 phosphorylation.

-

-

Fixation and Permeabilization:

-

Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.

-

Centrifuge the plate, discard the supernatant, and permeabilize the cells by resuspending in a permeabilization buffer (e.g., ice-cold 90% methanol) and incubating on ice for 30 minutes.

-

-

Intracellular Staining:

-

Wash the cells twice with FACS buffer (PBS + 2% FBS).

-

Resuspend the cell pellet in the PE-conjugated anti-phospho-ZAP-70 antibody diluted in FACS buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend in 200 µL of FACS buffer and acquire data on a flow cytometer.

-

Analyze the data using software like FlowJo. Gate on the live cell population and determine the Median Fluorescence Intensity (MFI) of the PE signal for each condition.

-

Calculate % inhibition relative to the stimulated DMSO control and generate an IC50 curve as described in section 3.4.

-

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following validation steps into your workflow:

-

Z'-factor Calculation: For the biochemical assay, determine the Z'-factor to assess assay quality. A Z' > 0.5 indicates a robust and reliable assay.

-

Counter-Screening: Test alpha-Cyanocinnamamide derivatives against other kinases, particularly those in the Src family, to determine selectivity.

-

Orthogonal Assays: Validate hits from the biochemical assay using the cell-based assay.[18] A compound that is potent in both assays is a higher quality lead.

-

Mechanism of Action Studies: For promising hits, perform further biochemical experiments to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or irreversible) by varying both ATP and substrate concentrations.

Conclusion

The protocols detailed in this application note provide a robust framework for the in vitro evaluation of alpha-Cyanocinnamamide derivatives as p56lck inhibitors. The combination of a high-throughput biochemical assay and a physiologically relevant cell-based assay allows for comprehensive characterization, from initial hit identification to lead validation. By understanding the underlying principles and adhering to rigorous validation practices, researchers can confidently identify and advance novel Lck inhibitors for the potential treatment of T-cell-mediated diseases.

References

- Yamaguchi, H., & Wisha, W. (1998). The Lck tyrosine kinase domain structure in its activated state.

- Palacios, E. H., & Weiss, A. (2004).

- Broussard, C., et al. (2013). Lck is a key factor in the development of atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 33(4), 733-741.

- Bansal-Pakala, P., et al. (2001). Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection.

-

BPS Bioscience. (n.d.). LCK Assay Kit. Retrieved from [Link]

- Held, P. (2012). Assaying Protein Kinase Activity with Radiolabeled ATP. In Methods in Molecular Biology (Vol. 795). Humana Press.

- Rossi, F., et al. (2018). Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. International Journal of Molecular Sciences, 19(6), 1593.

- Grant, S. K. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.

-

Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Tyrosin-protein kinase Lck. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). LCK proto-oncogene, Src family tyrosine kinase. Gene - NCBI. Retrieved from [Link]

-

GeneCards. (n.d.). LCK Gene. Retrieved from [Link]

- Kamens, J. S., Ratnofsky, S. E., & Hirst, G. C. (2001). Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection. Current opinion in investigational drugs (London, England : 2000), 2(9), 1213–1219.

- Papalia, G. A., et al. (2011). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 418(1), 107–115.

- S-Radzikowska, J., et al. (2020). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 27(31), 5219-5246.

- Machleidt, T., et al. (2015). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 13(5), 271-282.

- Taylor, S. S., & Kornev, A. P. (2011). The role of the αC-β4 loop in protein kinase structure and dynamics. eLife, 10, e71104.

-

ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. Retrieved from [Link]

- Bhullar, K. S., et al. (2018). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Journal of Genetic Engineering and Biotechnology, 16(2), 391-401.

-

ecancer. (2023). Immune cell research identifies potential new target for treating cancer and autoimmune disease. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

-

BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

-

ResearchGate. (n.d.). Hit validation, in vitro assays, and kinase activity assays for DNA‐PKcs hits. Retrieved from [Link]

-

protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

-

AACR Publications. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

- Ganai, A. M., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3667.

-

Lupus Foundation of America. (2024). CAR Cell Therapies for Lupus. Retrieved from [Link]

-

Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

- Roskoski, R. Jr. (2016). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules, 21(11), 1546.

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

-

ResearchGate. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]

- Bian, J., et al. (2019). Design of Wogonin-Inspired Selective Cyclin-Dependent Kinase 9 (CDK9) Inhibitors With Potent in Vitro and in Vivo Antitumor Activity. European Journal of Medicinal Chemistry, 179, 397-410.

-

Molecular & Cellular Biology. (2010, January 6). Activation of Protein Kinase A by cAMP [Video]. YouTube. [Link]

-

Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

-

LabRoots. (2015, October 5). Philip Low - Ligand Targeted Therapies for Cancer and Autoimmune Diseases [Video]. YouTube. [Link]

-

Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

-

Frontiers. (2023). The interaction between dendritic cells and T follicular helper cells drives inflammatory bowel disease: a review. Retrieved from [Link]

- Cozza, G., et al. (2017). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 22(11), 1934.

-

National Center for Biotechnology Information. (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

-

National Center for Biotechnology Information. (2007). Aurora Kinase inhibitors as Anticancer Molecules. Retrieved from [Link]

Sources

- 1. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lck inhibitors as a therapeutic approach to autoimmune disease and transplant rejection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immune cell research identifies potential new target for treating cancer and autoimmune disease - ecancer [ecancer.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for activation of human lymphocyte kinase Lck upon tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. genecards.org [genecards.org]

- 9. researchgate.net [researchgate.net]

- 10. promega.com [promega.com]

- 11. CAR Cell Therapies for Lupus | Lupus Foundation of America [lupus.org]

- 12. LCK Kinase Enzyme System [worldwide.promega.com]

- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azurebiosystems.com [azurebiosystems.com]

- 15. researchgate.net [researchgate.net]

- 16. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Troubleshooting solubility issues of alpha-Cyanocinnamamide in aqueous buffers

To: Research & Development Team

From: Dr. Aris Thorne, Senior Application Scientist

Subject: Technical Guide: Troubleshooting Solubility & Stability of

Executive Summary

-Cyanocinnamamide (and its derivatives like Tyrphostins) presents a dual challenge in aqueous media: thermodynamic solubility limits due to its planar, hydrophobic scaffold, and chemical instability driven by its nature as a Michael acceptor.This guide moves beyond basic "dissolve and stir" instructions. It addresses the specific physicochemical pitfalls of the

Part 1: The Physicochemical Reality

Before troubleshooting, understand the molecule.

| Property | Value / Characteristic | Implication for Protocol |

| LogP | ~1.5 – 2.5 (Derivative dependent) | Low aqueous solubility; requires organic co-solvent. |

| pKa | Amide | Neutral at pH 7.4. Adjusting pH will not improve solubility (unlike its acid counterpart). |

| Reactivity | Michael Acceptor | CRITICAL: Reacts covalently with thiols (DTT, Glutathione, Cysteine) in your buffer. |

| UV | ~280–320 nm | Use UV to quantify actual soluble concentration, not just nominal concentration. |

Part 2: Troubleshooting Guide (Q&A Format)

Phase 1: Solubilization & Precipitation

Q1: I dissolved the powder in DMSO, but it precipitates immediately upon dilution into PBS. Why?

A: This is "Crash-out" caused by the solvent dielectric shock .

When you move from DMSO (

-

The Fix (Step-by-Step):

-

Prepare Stock: Dissolve in anhydrous DMSO to 10–50 mM.

-

Intermediate Dilution: Do not pipette directly into 100% buffer. Create a "working stock" in 50% DMSO/Buffer if possible, or keep the final DMSO concentration < 1% only if the target concentration is < 100

M. -

Kinetic Solubilization: Add the DMSO stock to the buffer while vortexing the buffer. Do not add buffer to the DMSO.

-

Limit: The practical solubility limit in PBS is often < 100

g/mL (approx. 500

-

Q2: Can I use acid or base to help dissolve it?

A: No.

Unlike

-

Risk: Adding strong base (NaOH) will not deprotonate the amide significantly but will catalyze the hydrolysis of the amide to the acid or the nitrile to the amide, destroying your compound [1].

Phase 2: Chemical Stability & Assay Interference

Q3: My IC50 values shift significantly if I incubate the compound for >30 minutes. Is it degrading?

A: It is likely reacting with your buffer components.

The

-

The Diagnosis: Check your buffer recipe. Does it contain DTT,

-Mercaptoethanol, or Glutathione ? -

The Mechanism: The thiol (-SH) acts as a nucleophile, attacking the double bond. Your inhibitor is covalently consumed by the buffer, effectively lowering the concentration to zero [2, 3].

-

The Fix: Switch to TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent, which is less nucleophilic towards Michael acceptors.

Q4: I see a new peak in LC-MS after 24 hours in aqueous buffer. What is it? A: This is likely the hydrolysis product . While the amide is relatively stable at neutral pH, the vinyl bond can undergo retro-aldol-like cleavage or hydrolysis under stress, releasing the aldehyde and the cyanoacetamide derivative.

-

Stability Rule: Aqueous solutions should be prepared fresh daily . Do not store diluted working solutions at 4°C for > 12 hours [1].

Part 3: The "Safe-Path" Workflow

This decision tree guides you through the logic of stabilizing this specific compound class.

Figure 1: Logic flow for preparing stable aqueous solutions of

Part 4: Quantitative Solubility Data

Use these benchmarks to validate your experimental setup.

| Solvent System | Solubility Limit ( | Stability Window | Notes |

| 100% DMSO | > 30 mg/mL | Months (-20°C) | Hygroscopic; keep sealed. |

| 100% Ethanol | ~ 15 mg/mL | Weeks (-20°C) | Evaporation risk alters concentration. |

| PBS (pH 7.2) | < 0.05 mg/mL | < 24 Hours | Precipitates rapidly without cosolvent. |

| PBS + 1% DMSO | ~ 0.1 - 0.2 mg/mL | < 24 Hours | Recommended working condition. |

| PBS + 1 mM DTT | Unstable | Minutes | AVOID. Rapid Michael addition reaction. |

References

-

Jackson, P. A., et al. (2022). Dynamic Covalent Michael Acceptors to Penetrate Cells: Thiol-Mediated Uptake. Angewandte Chemie , 61(11). Retrieved from [Link]

-

Kalgutkar, A. S., et al. (2012).[1] Covalent Modifiers: A Chemical Perspective on the Reactivity of

-Unsaturated Carbonyls with Thiols. Journal of Medicinal Chemistry , 55(15). Retrieved from [Link]

Sources

Technical Support Center: Alpha-Cyanocinnamamide Synthesis Optimization

Topic: Optimizing Catalyst Concentration for Knoevenagel Condensation

Ticket Status: OPEN | Priority: HIGH | Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Part 1: The Core Directive (Technical Context)

Welcome to the Catalyst Optimization Hub. You are likely here because your synthesis of

The critical lever in this reaction is not just the choice of catalyst, but its concentration (mol%). The relationship between catalyst loading and reaction efficiency is non-linear.

-

Too Low (<1 mol%): The reaction fails to overcome the activation energy barrier for enolate formation; equilibrium favors the reactants.

-

Too High (>10 mol%): Promotes rapid side reactions (Michael addition of a second active methylene molecule), polymerization of the product, and difficult salt removal during workup.

The "Goldilocks" Zone

For most homogeneous bases (e.g., Piperidine, Ethanolamine), the optimal loading typically lies between 2.0 and 5.0 mol% relative to the limiting reagent.

Part 2: Troubleshooting & Diagnostics (Symptom-Based)

Use this matrix to diagnose your specific issue.

Diagnostic Table: Catalyst Loading Symptoms

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Reaction Stalls <50% Conversion | Under-catalysis | The concentration of the active enolate species is insufficient to drive the equilibrium forward against the reverse retro-Knoevenagel reaction. | Increase loading to 5 mol%. Ensure solvent (Ethanol) is dry; water inhibits iminium intermediate formation. |

| Product is Deep Orange/Red | Over-catalysis / High pH | High base concentration promotes the formation of conjugated oligomers or charge-transfer complexes (polymethine dyes). | Reduce loading to <2 mol%. Switch to a milder base (e.g., |

| Sticky/Gummy Precipitate | Side-Reaction (Michael) | Excess base catalyzes the attack of a second cyanoacetamide molecule on the product, forming a bis-adduct. | Strict 1:1 stoichiometry. Drop catalyst to 1 mol%. Add aldehyde slowly to the acetamide/catalyst mixture. |

| Rapid Exotherm & Boiling | Runaway Kinetics | Catalyst concentration lowered the | Dilute reaction (0.5 M). Add catalyst dropwise at 0°C, then warm to RT. |

Part 3: Mechanistic Insight (The "Why")

To optimize, you must understand the pathway. The reaction is not a simple A + B

-

Deprotonation: Generating the nucleophile.

-

Elimination: Assisting the dehydration step (often the rate-determining step in alcohol solvents).

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and where "Over-Catalysis" leads to failure.

Figure 1: Catalytic cycle of Knoevenagel condensation. Note the red dashed line indicating the side reaction pathway triggered by excess catalyst.

Part 4: Optimization Protocol (Standard Operating Procedure)

Do not guess. Use this titration workflow to determine the exact loading for your specific aldehyde derivative (electron-withdrawing groups on the aldehyde require less catalyst; electron-donating groups require more).

Workflow: The "Ladder" Optimization

-

Prepare Stock Solutions:

-

Solvent: Ethanol (Absolute).

-

Reactants: 1.0 M Benzaldehyde, 1.0 M 2-Cyanoacetamide.

-

Catalyst: 10% (v/v) Piperidine in Ethanol.

-

-

Run Parallel Screen (Small Scale - 5 mL vials):

| Vial ID | Catalyst Loading (mol%) | Observation Target |

| A | 0.5% | Baseline (Likely slow/no reaction) |

| B | 2.0% | Target Range (Clean precipitate) |

| C | 5.0% | Upper Limit (Check for yellowing) |

| D | 10.0% | Stress Test (Watch for side products) |

-

Analysis Logic:

-

Run at Room Temperature (RT) for 2 hours.

-

Filter solids.

-

TLC Analysis: Mobile phase 7:3 Hexane:Ethyl Acetate. Look for the "drag" spot (bis-adduct) near the baseline in Vial D.

-

Optimization Decision Tree

Figure 2: Decision logic for tuning catalyst concentration based on experimental feedback.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use NaOH or KOH instead of Piperidine?

-

Answer: Yes, but proceed with caution. Inorganic strong bases (NaOH/KOH) are less selective than organic amines. They often lead to hydrolysis of the amide group on 2-cyanoacetamide (converting it to an acid) or the nitrile group. If you must use them, use heterogeneous conditions (ground solid NaOH) or very low concentrations (<1 mol%) in aqueous ethanol.

Q2: My product is not precipitating, but TLC shows conversion. Why?

-

Answer: Your catalyst concentration might be high enough to act as a solubilizer (hydrotropic effect), or you have generated the salt of the product.

-

Fix: Neutralize the reaction mixture with dilute acetic acid (1:1 eq to catalyst) and add cold water. This breaks the salt and forces precipitation.

-

Q3: Is there a "Green" alternative to Piperidine?

-

Answer: Absolutely.

-

Amino Acids: Glycine or

-alanine (10 mol%) in water/ethanol. These are amphoteric and reduce side reactions [1]. -

Solid Supports: Hydrotalcites or Amino-functionalized MOFs (Metal-Organic Frameworks) allow you to filter off the catalyst, effectively removing the "concentration" variable from the workup [2].

-

Q4: Does the aldehyde substituent affect the required concentration?

-

Answer: Yes.

-

Electron-Withdrawing (e.g., p-Nitrobenzaldehyde): Highly reactive. Use lower loading (0.5 - 1 mol%) to prevent immediate exotherms.

-

Electron-Donating (e.g., p-Methoxybenzaldehyde): Less reactive electrophile. You may need higher loading (5-10 mol%) or reflux conditions to drive the reaction [3].

-

References

-

B. C. Ranu, et al. (2006).[3] "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[3] European Journal of Organic Chemistry.

-

K. Ebitani, et al. (2006).[3] "Reconstructed Hydrotalcite as a Highly Active Heterogeneous Base Catalyst for Carbon-Carbon Bond Formations." Journal of Organic Chemistry.

-

M. J. Zacuto. (2019).[3] "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." Journal of Organic Chemistry.

-

J. S. Yadav, et al. (2004).[3] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of

-Cyanoacrylates." European Journal of Organic Chemistry.

Sources

Overcoming steric hindrance in substituted alpha-Cyanocinnamamide synthesis

Technical Support Center: Substituted -Cyanocinnamamide Synthesis

Topic: Overcoming Steric Hindrance in Knoevenagel Condensations Ticket ID: KNOE-STERIC-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Steric Challenge

You are likely here because your standard Knoevenagel condensation—reacting an aldehyde with cyanoacetamide—has failed or stalled. When working with ortho-substituted benzaldehydes (e.g., 2,6-dichlorobenzaldehyde) or bulky amide derivatives, the reaction kinetics drop precipitously.

The bulky substituents create a "steric wall" that blocks the nucleophilic attack of the enolate ion on the carbonyl carbon. Furthermore, these substituents often twist the aromatic ring out of planarity, reducing the electrophilicity of the aldehyde carbonyl via deconjugation.

This guide provides field-proven protocols to overcome these energy barriers using microwave irradiation , catalytic modulation , and green solvent systems .

Module 1: Troubleshooting Reaction Stalls (Kinetics)

Q: My reaction stalls at ~50% conversion even after 24 hours of reflux. Adding more catalyst doesn't help. Why?

A: You are fighting thermodynamics with kinetics. The ortho-substituents increase the activation energy (

The Solution: Microwave Irradiation (MW)

Microwave synthesis is the "gold standard" for hindered Knoevenagel condensations. Unlike convective heating, MW irradiation couples directly with the polar transition state, lowering the activation entropy (

Protocol: Microwave-Assisted Synthesis for Hindered Substrates

-

Reagents: 1.0 eq. ortho-substituted benzaldehyde, 1.0 eq. cyanoacetamide.

-

Solvent: Ethanol (minimum volume to create a slurry) or Solvent-Free (if grinding).

-

Catalyst: Piperidine (2 drops) or L-Proline (10 mol%).

-

MW Settings: 300W,

ceiling.

| Step | Action | Checkpoint (Self-Validation) |

| 1 | Mix reagents in a microwave-safe vial. | Ensure a homogeneous slurry before heating. |

| 2 | Irradiate for 30-60 seconds (pulse mode). | TLC Check: Spot immediately. If SM remains, pulse 30s more. |

| 3 | Cool to RT. | Product should precipitate as a solid within 2 minutes. |

| 4 | Filtration. | If oil forms, see Module 3. |

Technical Insight: Research confirms that MW irradiation can reduce reaction times from 8 hours to <2 minutes while increasing yields from 50% to >90% for hindered substrates [1][2].

Module 2: Catalyst & Solvent Optimization

Q: Piperidine isn't working. The aldehyde is too deactivated. What are my alternatives?

A: For highly hindered or deactivated aldehydes (e.g., electron-rich ortho-alkoxy groups), piperidine may be too weak or sterically bulky itself.

Option A: The "Green" Ionic Liquid Approach

Ionic liquids like

-

Protocol: Use

at room temperature. The ionic liquid can be recycled [4].

Option B: L-Proline (Organocatalysis) L-Proline is effectively a "molecular tweezer." It forms an iminium ion intermediate with the aldehyde, which is more electrophilic than the carbonyl itself, bypassing the steric deactivation.

-

Reference: See Kar Mahapatra et al.[1] for L-proline efficacy in hindered systems [5].

Q: My reactants aren't dissolving in Ethanol. Can I use water?

A: Yes. Surprisingly, water is an excellent solvent for these reactions due to the "hydrophobic effect." The organic reactants cluster together to minimize water contact, effectively increasing the local concentration and reaction rate.

-

Recommendation: Use Water:Ethanol (1:1). If reactants float, vigorous stirring or ultrasonication is required to create an emulsion [3][6].

Module 3: Workup & Purification (The "Sticky" Product)

Q: Upon cooling, my product forms a sticky oil instead of a precipitate. How do I fix this?

A: "Oiling out" is common with bulky amides. It traps impurities and prevents crystallization.

Troubleshooting Protocol:

-

The Scratch: Use a glass rod to scratch the side of the flask vigorously at the oil/solvent interface. This provides nucleation sites.

-

The pH Swing:

-

Add 10% HCl dropwise until pH ~4.

-

Why? This neutralizes the piperidine catalyst. Basic residues often act as surfactants, keeping the product in the oil phase.

-

-

The Freeze: Place the oil in a

freezer for 1 hour. -

The Trituration: Decant the supernatant. Add cold diethyl ether or hexanes and sonicate. The oil should solidify into a powder.

Visualizing the Solution

Figure 1: Mechanism & Steric Blockade

This diagram illustrates the "Steric Wall" preventing the enolate attack and how energy input overcomes it.

Caption: The ortho-substituents create a kinetic barrier (Steric Wall) blocking the nucleophilic attack. Microwave energy bridges this gap.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to rescue a stalled experiment.

Caption: Logical workflow for diagnosing kinetic stalls vs. isolation issues.

Data Comparison: Conventional vs. Optimized Methods

The following data highlights the efficiency gains when switching from thermal reflux to microwave irradiation for 2-chlorobenzaldehyde (a sterically hindered model substrate).

| Parameter | Conventional Reflux | Microwave Assisted (Recommended) | Improvement Factor |

| Reaction Time | 300 - 480 mins | 1 - 3 mins | 100x Faster |

| Yield | 48 - 65% | 85 - 94% | +30% Yield |

| Solvent Vol. | 20-50 mL | Solvent-Free / <2 mL | Green Metric |

| Purification | Column often required | Recrystallization only | Time Saver |

Data aggregated from Sources [1], [2], and [6].

References

-

Microwave assisted Knoevenagel condensation: Synthesis and antimicrobial activities of some

-cyanoacrylates. Source: ResearchGate / Vertex AI Search Results. 2[2] -

Microwave-assisted synthesis of rhodamine derivatives (Knoevenagel Application). Source: NIH / PMC. 3

-

Water as a green solvent for efficient synthesis of isocoumarins (Related Knoevenagel Chemistry). Source: RSC Publishing. 4

-

Knoevenagel Condensation Doebner Modification (Ionic Liquids & Catalysts). Source: Organic Chemistry Portal. 5

-

Catalyst selection for Knoevenagel condensation of salicylaldehyde (L-Proline discussion). Source: ResearchGate Q&A. 1

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Source: RSC / Organic & Biomolecular Chemistry. 6

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microwave-assisted synthesis of rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Water as a green solvent for efficient synthesis of isocoumarins through microwave-accelerated and Rh/Cu-catalyzed C–H/O–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

Validation & Comparative

Mass spectrometry fragmentation patterns of alpha-Cyanocinnamamide

Comparative Mass Spectrometry Guide: -Cyanocinnamamide (ACC)

Executive Summary

This guide objectively compares ACC against its functional analogs to highlight unique spectral fingerprints critical for impurity profiling and metabolite identification.

Key Differentiators

| Feature | Trans-Cinnamamide | ||

| Molecular Weight | 172.18 Da | 189.17 Da | 147.17 Da |

| Primary Neutral Loss | NH | H | NH |

| Base Peak Mechanism | Nitrile formation via deamidation | Decarboxylation | Nitrile formation |

| Diagnostic Ion |

Mechanistic Fragmentation Pathways

The fragmentation of ACC under ESI-MS/MS conditions is driven by protonation at the amide oxygen, followed by charge migration and neutral loss. The presence of the

Pathway A: The "Amide-to-Nitrile" Transition (Dominant)

The most energetically favorable pathway for primary amides is the loss of ammonia (NH

-

Protonation:

forms at -

Rearrangement: A 1,3-proton shift occurs from the amide nitrogen to the amide oxygen, facilitating the cleavage of the C-N bond.

-

Elimination: Neutral NH

is expelled, resulting in the formation of the-

Significance: This peak is often the base peak in low-energy collision-induced dissociation (CID).

-

Pathway B: The -Cyano Elimination (High Energy)

At higher collision energies, the cyano group participates in fragmentation.

-

HCN Loss: The

ion or the fragment ion can lose hydrogen cyanide (HCN, 27 Da). -

Radical Loss: Direct loss of the cyano radical (

CN, 26 Da) is observed in electron ionization (EI) but is less common in ESI unless radical-driven fragmentation is induced.

Pathway C: Cinnamoyl Cleavage

Cleavage of the bond between the

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for ACC, contrasting the dominant ammonia loss with secondary skeletal cleavages.

Figure 1: ESI-MS/MS fragmentation tree of

Experimental Validation Protocol

To validate these patterns in your own laboratory, use the following self-validating ESI-MS/MS protocol. This workflow ensures that observed fragments are genuine product ions and not in-source artifacts.

Reagents & Preparation[2][3][4][5]

-

Analyte:

-Cyanocinnamamide (>98% purity). -

Solvent: 50:50 Methanol/Water + 0.1% Formic Acid (proton source).

-

Concentration: 1 µg/mL (infusion) or 100 ng/mL (LC-MS injection).

Step-by-Step Workflow

-

Precursor Isolation (Q1 Scan):

-

Perform a full scan (MS1) from

100–300. -

Validation Check: Confirm the presence of the molecular ion

. If

-

-

Product Ion Scan (MS2):

-

Select

173.1 as the precursor. -

Ramp Collision Energy (CE) from 10 eV to 50 eV.

-

Validation Check: At low CE (10-15 eV), the precursor should remain intact. At medium CE (20-30 eV), the peak at

156 (Loss of NH

-

-

Neutral Loss Scan (CNL):

-

Set the mass spectrometer to scan for a neutral loss of 17 Da .

-

Causality: Only primary amides and hydroxylated amines will trigger this scan. A positive signal confirms the amide functionality of ACC.

-

-

Pseudo-MS3 (In-Source Fragmentation):

-

Increase source voltage (Cone Voltage/DP) to 80-100V to induce fragmentation before Q1.

-

Select the generated

156 ion in Q1 and fragment it in Q2. -

Result: This reveals the fragmentation of the nitrile core (likely loss of HCN to

129).

-

Comparative Data Analysis

The following table contrasts ACC with its most relevant "look-alikes" in a drug development context.

| Parameter | Trans-Cinnamamide | ||

| Precursor ( | 173 | 148 | 190 |

| Base Peak (MS2) | 156 (-NH | 131 (-NH | 172 (-H |

| Secondary Fragment | 129 (-CONH | 103 (-CONH | 144 (-CO |

| Stabilized by -CN group | Less stable | Stabilized by -CN and -OH | |

| Spectral Noise | Low (Amide is stable) | Low | High (Matrix clusters common) |

Technical Insight:

Unlike CHCA, which readily loses CO

References

-

Gobom, J., et al. (2001).[1] "Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation." Analytical Chemistry. Link

- Context: Establishes the baseline fragmentation and behavior of the alpha-cyano-cinnamic acid core structure.

-

Jaskolla, T. W., et al. (2008).[2] "4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix."[2][3] Proceedings of the National Academy of Sciences. Link

-

Context: detailed comparison of alpha-cyano derivatives and the effect of substituents on ionization and fragmentation.[4]

-

-

Mijin, D. Ž. (2015).[4] "EI/MS/MS spectra of N-monosubstituted cyanoacetamides." ResearchGate.[4] Link

- Context: Provides mechanistic evidence for the "Amide-to-Nitrile" fragmentation p

-

Chemistry LibreTexts. (2022). "Fragmentation Patterns: Amides and Nitriles." Link

- Context: Authoritative grounding for the McLafferty rearrangement and alpha-cleavage rules cited in the mechanism section.

Sources

- 1. Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Bioavailability & Metabolic Stability Guide: Cinnamamide Amides vs. Esters

Executive Summary

This technical guide provides a comparative analysis of the bioavailability and metabolic stability of cinnamamide amides versus cinnamate esters . Designed for drug development professionals, this document synthesizes experimental data to demonstrate that while cinnamate esters often exhibit superior potency in specific in vitro assays (e.g., MAO-B inhibition), their utility in vivo is frequently compromised by rapid plasma hydrolysis. Conversely, cinnamamide amides display enhanced metabolic stability and oral bioavailability, making them the preferred scaffold for systemic therapeutic targets, particularly in Central Nervous System (CNS) indications.

Chemical & Metabolic Fundamentals